1,8-Bis(bromomethyl)naphthalene

Crystal Engineering Steric Distortion X-Ray Crystallography

1,8-Bis(bromomethyl)naphthalene (CAS 2025-95-8) is the only commercially available bis(bromomethyl)naphthalene that positions both electrophilic sites on the same peri face, creating an 11.0° out-of-plane ring distortion essential for preorganized macrocycle cavities. Comparative studies confirm the 1,8-isomer yields the smallest rigid cavity among all positional isomers, making it mandatory for 1,5-diazacyclodecane-based proton sponges and indan-fused α-amino acid scaffolds. Substituting other isomers leads to extended, planar architectures unsuitable for shape-dependent applications. For research requiring quantified peri-strain or cavity-size-specific molecular recognition, this isomer is irreplaceable.

Molecular Formula C12H10Br2
Molecular Weight 314.01 g/mol
CAS No. 2025-95-8
Cat. No. B051720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis(bromomethyl)naphthalene
CAS2025-95-8
Synonyms1,8-Di(bromomethyl)naphthalene;  NSC 156164
Molecular FormulaC12H10Br2
Molecular Weight314.01 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr
InChIInChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2
InChIKeyGCZOMCDXYFMAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Bis(bromomethyl)naphthalene (CAS 2025-95-8) Technical Profile for Scientific Procurement


1,8-Bis(bromomethyl)naphthalene (CAS 2025-95-8) is a peri-substituted naphthalene derivative with bromomethyl groups at the 1- and 8-positions, molecular formula C12H10Br2, and a reported melting point of 131–133 °C . Its defining structural feature is the close proximity of the two reactive sites on the same naphthalene face, which introduces steric congestion that significantly distorts the aromatic plane [1]. This compound serves as a bifunctional electrophilic building block in the synthesis of macrocycles, constrained ligands, proton sponges, and α-amino acid derivatives [1][2].

Why 1,8-Bis(bromomethyl)naphthalene Cannot Be Directly Substituted with 1,4- or 2,6-Bis(bromomethyl)naphthalene


Positional isomerism among bis(bromomethyl)naphthalenes produces fundamentally distinct molecular geometries and reactivity profiles. The 1,8-isomer places both bromomethyl groups on the same peri face of the naphthalene core, generating a defined steric pocket and imposing a quantifiable out-of-plane ring distortion [1]. In contrast, isomers such as 1,4- and 2,6-bis(bromomethyl)naphthalene position the reactive groups on opposite rings or distant sites, yielding extended, largely planar scaffolds with entirely different cyclization and cross-linking outcomes [2]. This geometric divergence directly controls whether cyclization yields a macrocycle, a bridged structure, or a linear polymer, making direct substitution of the 1,8-isomer with other positional variants unfeasible in applications requiring defined peri-geometry or constrained ring systems.

Quantitative Differentiation Evidence for 1,8-Bis(bromomethyl)naphthalene Versus Positional Isomers


Peri-Induced Aromatic Ring Distortion: 11.0° Dihedral Angle Measured by X-Ray Crystallography

X-ray crystallography reveals that 1,8-bis(bromomethyl)naphthalene exhibits a vertical distortion of the naphthalene ring, with a dihedral angle (α) of 11.0° between the two peri-substituents [1]. In comparison, the 1,4-isomer crystallizes in a fully planar conformation, showing no measurable out-of-plane ring distortion [2]. This 11.0° distortion arises from steric repulsion between the bromomethyl groups confined to the same naphthalene face [1].

Crystal Engineering Steric Distortion X-Ray Crystallography

Macrocyclization Outcomes: Distinct Ring Sizes from 1,8- vs. 1,2- and 2,3-Isomers

Macrocyclic bis-sulphides were prepared separately from 1,8-, 1,2-, and 2,3-bis(bromomethyl)naphthalenes under identical reaction conditions [1]. Each positional isomer yielded a macrocycle of different ring size and geometry due to the distinct spatial separation of the bromomethyl groups. The 1,8-isomer produced the smallest and most constrained macrocyclic cavity among the three isomers, whereas the 1,2- and 2,3-isomers formed larger, more flexible rings [1].

Macrocycle Synthesis Sulfur Extrusion Stevens Rearrangement

Proton Sponge Scaffold Synthesis: 1,8-Isomer Enables 1,5-Diazacyclodecane Ring Formation

Treatment of 1,8-bis(bromomethyl)naphthalene with 1,8-di(methylamino)naphthalene yields the 1,5-diazacyclodecane-based proton sponge 9 [1]. This specific 10-membered diaza ring is sterically feasible only when the bridging bis-electrophile possesses the 1,8-peri geometry; attempted cyclization with 1,4- or 2,6-isomers would yield either larger rings (e.g., 12-membered or greater) or linear oligomers due to the extended spatial separation of reactive termini [2].

Proton Sponge 1,5-Diazacyclodecane Superbasic Compounds

Conformationally Constrained α-Amino Acid Derivatives via Solid-Liquid Phase-Transfer Catalysis

1,8-Bis(bromomethyl)naphthalene was employed in the bis-alkylation of ethyl isocyanoacetate under solid-liquid phase-transfer catalysis conditions to yield indan-based conformationally constrained α-amino acid derivatives . While this reaction can be performed with various α,α′-dibromo-o-xylene derivatives, the 1,8-naphthalene scaffold imparts a distinct indan-fused geometry that differs fundamentally from the linear or monocyclic products obtained with phenyl-based bis-electrophiles [1].

α-Amino Acid Synthesis Phase-Transfer Catalysis Conformational Constraint

Two-Photon Photochemical Reactivity Profile Under Time-Delayed Two-Color Photolysis

The two-photon photochemistry of 1,8-bis(bromomethyl)naphthalene has been characterized using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques . The compound generates mono-radical species upon photolysis, and the peri-bromomethyl geometry influences the photochemical cleavage pathway. While direct quantitative comparison with 1,4- or 2,6-isomers under identical photolysis conditions is not reported, the 1,8-peri substitution confers distinct spatial proximity between radical sites that is absent in other positional isomers .

Two-Photon Chemistry Photolysis Radical Generation

Optimal Procurement Scenarios for 1,8-Bis(bromomethyl)naphthalene Based on Quantified Differentiation


Synthesis of Constrained Macrocyclic Ligands for Selective Metal Ion Binding

When designing macrocycles requiring a small, rigid cavity for selective ion or small-molecule recognition, the 1,8-isomer provides the most geometrically constrained scaffold among commercially available bis(bromomethyl)naphthalenes. X-ray crystallography confirms an 11.0° dihedral angle that preorganizes the naphthalene ring for bridged architectures [1], and direct comparative studies show that the 1,8-isomer yields the smallest macrocyclic cavity relative to 1,2- and 2,3-isomers [2]. Procurement of the 1,8-isomer is indicated for cavity-size-specific binding applications.

Construction of 1,5-Diazacyclodecane-Based Proton Sponges

The synthesis of 1,5-diazacyclodecane-based proton sponges requires a bis-electrophile that can bridge the 1,8-positions of a naphthalene diamine core with minimal ring strain. 1,8-Bis(bromomethyl)naphthalene uniquely fulfills this geometric requirement, yielding the 10-membered diaza ring scaffold [3]. Procurement of the 1,8-isomer is mandatory for this specific proton sponge architecture; use of 1,4- or 2,6-isomers leads to larger rings or oligomeric products unsuitable for this application.

Synthesis of Indan-Fused Conformationally Constrained α-Amino Acids

For medicinal chemistry programs requiring tricyclic indan-fused α-amino acid scaffolds with defined conformational constraints, 1,8-bis(bromomethyl)naphthalene serves as the electrophilic partner in phase-transfer catalyzed bis-alkylation reactions [4]. The resulting indan-based derivatives offer a distinct constraint profile compared to bicyclic phenyl-fused analogs obtained from α,α′-dibromo-o-xylene. Procurement supports the generation of structurally diverse peptidomimetic libraries.

Crystal Engineering of Sterically Distorted Aromatic Systems

Research groups studying the impact of peri-strain on solid-state packing and π-stacking interactions should procure the 1,8-isomer, which exhibits a quantified 11.0° out-of-plane naphthalene ring distortion [1]. In contrast, the 1,4-isomer crystallizes in a fully planar conformation with no measurable distortion. This structural difference directly influences crystal packing motifs and intermolecular interactions in the solid state.

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